molecular formula C13H18N2O3 B2436426 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide CAS No. 2195811-39-1

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B2436426
CAS No.: 2195811-39-1
M. Wt: 250.298
InChI Key: WBPMUHYJCABJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide is a synthetic compound with a molecular formula of C13H18N2O3 and a molecular weight of 250.298. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and therapeutic potential .

Preparation Methods

The synthesis of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Isoxazole derivatives, including 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide, are known for their potential as anticancer, antimicrobial, and anti-inflammatory agents . They are also being investigated for their use in drug discovery and development due to their ability to bind to various biological targets .

Mechanism of Action

The mechanism of action of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide can be compared with other isoxazole derivatives, such as 5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide. While both compounds share the isoxazole ring, their unique substituents and functional groups contribute to their distinct biological activities and therapeutic potential. Other similar compounds include various 3,5-disubstituted isoxazoles, which have been studied for their potential as anti-Parkinson agents .

Properties

IUPAC Name

5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-8-10(15-18-9)12(16)14-11-2-3-13(11)4-6-17-7-5-13/h8,11H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMUHYJCABJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.